N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide
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Overview
Description
N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with an amino group and a 4-chloro-phenyl group, along with a benzamide moiety.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing a variety of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst, such as iodine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The final step involves the acylation of the thiazole derivative with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-thiazole
- 2-Amino-4-(4-methylphenyl)-thiazole
- 2-Amino-4-(4-nitrophenyl)-thiazole
Uniqueness
N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide is unique due to the presence of the 4-chloro-phenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar thiazole derivatives .
Properties
IUPAC Name |
N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-8-6-10(7-9-12)13-15(22-16(18)19-13)20-14(21)11-4-2-1-3-5-11/h1-9H,(H2,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHSVKOKOKICNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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